molecular formula C19H24O6 B1253446 3-Epigibberellin A1

3-Epigibberellin A1

Cat. No.: B1253446
M. Wt: 348.4 g/mol
InChI Key: JLJLRLWOEMWYQK-WWSAFQOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-epi-gibberellin A1 is an epi-gibberellin that is gibberellin A1 differing in configuration at C-3 (C-2 using gibbane skeletal numbering).

Scientific Research Applications

Plant Bioassay Activity

The biological activities of gibberellins, including 3-Epigibberellin derivatives, were assessed across a variety of plant bioassays to understand their structural requirements for biological activity. It was found that modifications to the basic gibberellin molecule generally decreased its activity in all assays. However, derivatives of gibberellins A12 and A14 suggested a conversion to more polar, active gibberellins. The study indicates that 3-Epigibberellin A1 and related compounds play significant roles in plant growth and development, with the structure-activity relationship being critical for their bioactivity (Hoad et al., 2004).

Translational Epidemiology

While not directly studying this compound, the field of translational epidemiology showcases how scientific discoveries, possibly including gibberellin-related findings, can be translated into population health impacts. This research emphasizes the role of epidemiology in translating basic scientific discoveries into practical applications, potentially including those related to this compound in agricultural or pharmaceutical contexts (Khoury et al., 2010).

Genetic Control and Epistasis

Research on the genetic control of maysin synthesis in maize identified the importance of the p1 locus, which often exhibits significant epistatic interactions with other loci. This study sheds light on how the genetic basis of complex traits, potentially including those influenced by gibberellins like this compound, are controlled and how they interact with other genetic factors (McMullen et al., 2001).

DNA-Based Vaccines and Immunotherapeutics

Electroporation (EP) as a method to enhance the transfer of DNA vaccines and therapeutic plasmids to tissues, resulting in high levels of expression, may have implications for research involving this compound. Understanding how EP can be used in gene transfer and expression might be relevant for the delivery of DNA constructs related to this compound in future therapeutic applications (Bodles-Brakhop et al., 2009).

Properties

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

(1R,2R,5S,8S,9S,10R,11S,12R)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

InChI

InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,16-,17+,18+,19-/m1/s1

InChI Key

JLJLRLWOEMWYQK-WWSAFQOPSA-N

Isomeric SMILES

C[C@@]12[C@@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O

Canonical SMILES

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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